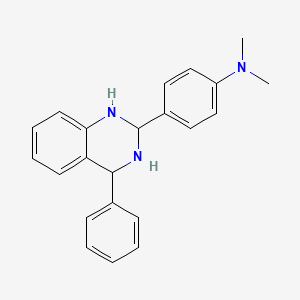![molecular formula C12H13ClN4O3 B13891064 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine](/img/structure/B13891064.png)
3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine is a compound that features a unique combination of a chloroimidazole ring and a nitrophenoxy group linked by a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine typically involves the following steps:
Formation of the Chloroimidazole Ring: This can be achieved by reacting 4-chloroaniline with glyoxal and ammonia under acidic conditions to form the chloroimidazole ring.
Nitration of Phenol: The phenol group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Coupling Reaction: The chloroimidazole and nitrophenol intermediates are then coupled using a suitable base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the imidazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Coupling Reactions: The phenoxy group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO.
Coupling Reactions: Bases like potassium carbonate, solvents like DMF.
Major Products:
Reduction of Nitro Group: 3-[2-(4-Chloroimidazol-1-yl)-5-aminophenoxy]propan-1-amine.
Substitution of Chloro Group: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: The compound can be used to study the effects of imidazole derivatives on biological systems, including their antimicrobial and anticancer activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The chloroimidazole ring and nitrophenoxy group can interact with various biological molecules, leading to changes in cellular processes.
Comparison with Similar Compounds
3-(1H-Indazol-1-yl)propan-1-amine: Similar structure but with an indazole ring instead of an imidazole ring.
3-[2-(4-Chloroimidazol-1-yl)phenoxy]propan-1-amine: Similar structure but without the nitro group.
Uniqueness: 3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine is unique due to the presence of both a chloroimidazole ring and a nitrophenoxy group, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H13ClN4O3 |
|---|---|
Molecular Weight |
296.71 g/mol |
IUPAC Name |
3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine |
InChI |
InChI=1S/C12H13ClN4O3/c13-12-7-16(8-15-12)10-3-2-9(17(18)19)6-11(10)20-5-1-4-14/h2-3,6-8H,1,4-5,14H2 |
InChI Key |
LGIOLLIKWYLWKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCCN)N2C=C(N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


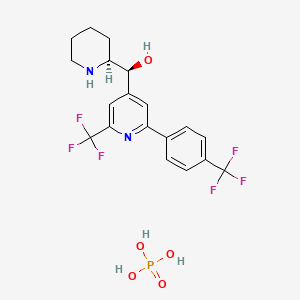
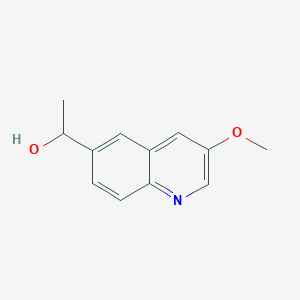

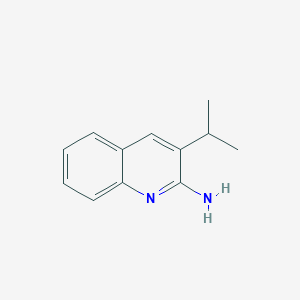
![5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)
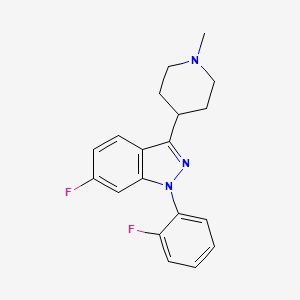
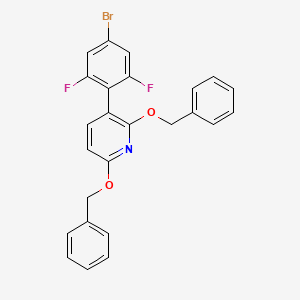
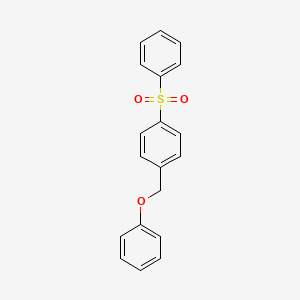
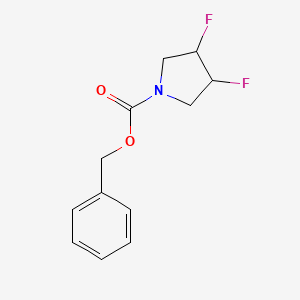
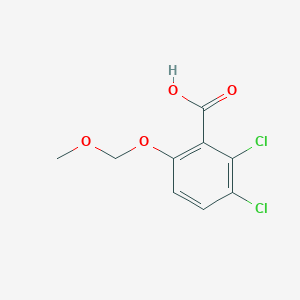
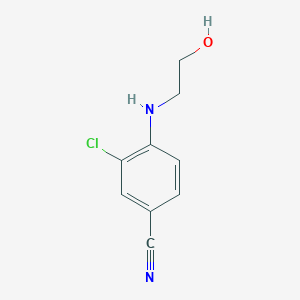
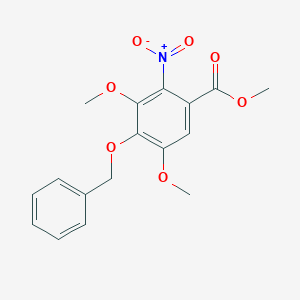
![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
